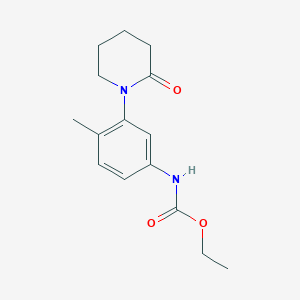
Ethyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Ethyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)carbamate is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a methyl group and a 2-oxopiperidin-1-yl group. The exact structure can be determined using techniques such as NMR spectroscopy .Aplicaciones Científicas De Investigación
Carcinogenicity and Toxicity Studies
- Ethyl carbamate (urethane), a frequent contaminant of fermented foods and beverages, has been reassessed for its carcinogenicity, indicating its significance in food safety and environmental toxicity studies (Baan et al., 2007).
Anticancer Agents
- Studies on ethyl carbamate derivatives have shown that alterations in the carbamate group can influence their activity as anticancer agents, highlighting the importance of structural modifications in the development of new therapeutic agents (Temple, Rener, & Comber, 1989).
Metabolic Studies
- Metabolism studies with specific carbamate derivatives have revealed insights into their metabolic pathways and potential biological activities, contributing to the understanding of their mechanisms of action and therapeutic potentials (Temple & Rener, 1992).
Synthesis of Potential Anticancer Agents
- Research on the synthesis of carbamate derivatives as potential anticancer agents has led to the identification of compounds with significant differences in potency, providing a foundation for the development of novel anticancer therapies (Temple & Rener, 1989).
Food and Environmental Toxicant
- Ethyl carbamate has been identified as an emerging toxicant in food and the environment, with studies focusing on its formation, metabolism, and mitigation strategies. This highlights its relevance in food safety and public health research (Gowd, Su, Karlovsky, & Chen, 2018).
Mitigation Strategies for Alcoholic Beverages
- Efforts to prevent the accumulation of ethyl carbamate in alcoholic beverages have been explored, addressing one of the industry's significant challenges and aiming to reduce the potential health risks associated with its consumption (Zhao et al., 2013).
Mecanismo De Acción
Target of Action
A structurally similar compound, apixaban, is known to inhibit activated factor x (fxa) in the coagulation cascade .
Mode of Action
Apixaban, a similar compound, inhibits fxa, reducing thrombin generation and indirectly inhibiting platelet aggregation . It’s plausible that ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate may have a similar mode of action.
Biochemical Pathways
By analogy with apixaban, it might be involved in the coagulation cascade, specifically in the inhibition of fxa .
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It’s plausible that ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate may have similar ADME properties.
Result of Action
Apixaban demonstrates dose-dependent antithrombotic efficacy in animal models . It’s plausible that ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate may have similar effects.
Propiedades
IUPAC Name |
ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-20-15(19)16-12-8-7-11(2)13(10-12)17-9-5-4-6-14(17)18/h7-8,10H,3-6,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXWTFQTDVTKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)C)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


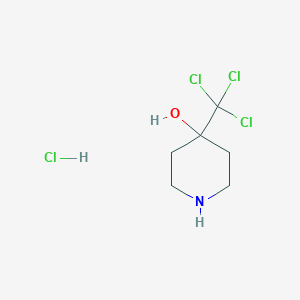
![2-(4-fluorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2935425.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2935427.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2935428.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2935431.png)
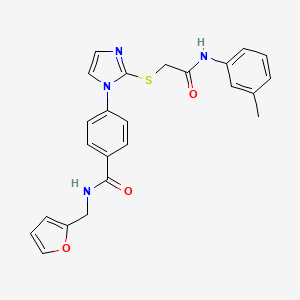
![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)
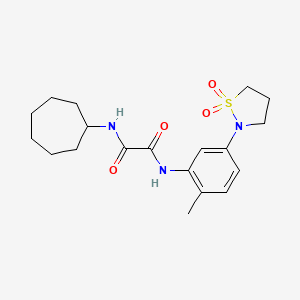
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2935438.png)

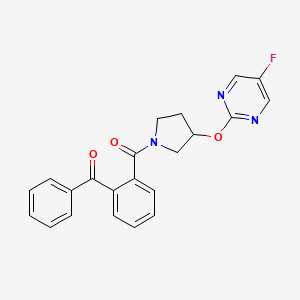
![3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2935444.png)
